molecular formula C8H12BrF B2417955 2-(Bromomethyl)-2-fluorospiro[3.3]heptane CAS No. 2384777-23-3

2-(Bromomethyl)-2-fluorospiro[3.3]heptane

Cat. No.: B2417955
CAS No.: 2384777-23-3
M. Wt: 207.086
InChI Key: CZCSYQOQKUBJHK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-fluorospiro[3.3]heptane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both bromomethyl and fluorine groups in the molecule makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane typically involves the reaction of a suitable spiro compound with bromomethyl and fluorine reagents. One common method involves the use of bromomethyl fluoride in the presence of a base to facilitate the substitution reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(Bromomethyl)-2-fluorospiro[3.3]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Bromomethyl)-2-fluorospiro[3.3]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of fluorinated spiro compounds on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane involves its interaction with molecular targets through its bromomethyl and fluorine groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

2-(Bromomethyl)-2-fluorospiro[3.3]heptane can be compared with other similar compounds such as:

    2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane: This compound has a trifluoromethyl group instead of a fluorine atom, which can lead to different reactivity and applications.

    2-(Bromomethyl)-2-methylspiro[3.3]heptane: This compound has a methyl group instead of a fluorine atom, affecting its chemical properties and potential uses. The uniqueness of this compound lies in its specific combination of bromomethyl and fluorine groups, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-(bromomethyl)-2-fluorospiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrF/c9-6-8(10)4-7(5-8)2-1-3-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCSYQOQKUBJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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